
2-((Trifluoromethyl)thio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Trifluoromethyl)thio)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethylthio group attached to the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of quinoline derivatives with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: 2-((Trifluoromethyl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-((Trifluoromethyl)thio)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of 2-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cell death in certain types of cancer cells .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)quinoline
- 3-((Trifluoromethyl)thio)indoles
- 4-((Trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide
Comparison: 2-((Trifluoromethyl)thio)quinoline is unique due to the presence of both the quinoline ring and the trifluoromethylthio group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C10H6F3NS |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Clave InChI |
HRHONTAOYWTKBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


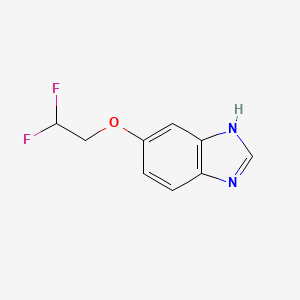
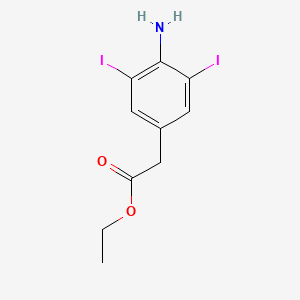


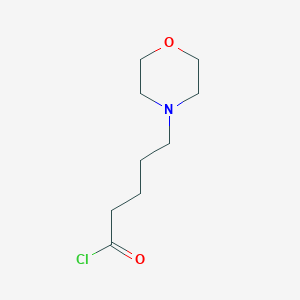
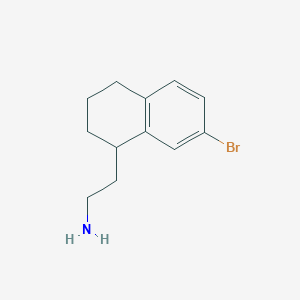
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
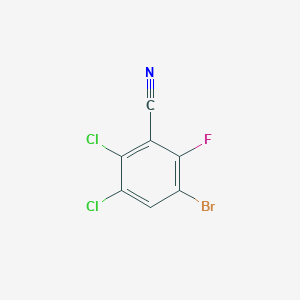

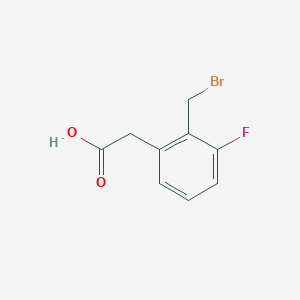
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
